molecular formula C5H8ClN3O2 B11913166 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride

4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride

Cat. No.: B11913166
M. Wt: 177.59 g/mol
InChI Key: TWXUAYFIFDRGMS-UHFFFAOYSA-N
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Description

4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-(hydroxymethyl)pyrimidine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrimidine compounds.

Mechanism of Action

The mechanism of action of 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Properties

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

6-amino-5-(hydroxymethyl)-1H-pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c6-4-3(2-9)1-7-5(10)8-4;/h1,9H,2H2,(H3,6,7,8,10);1H

InChI Key

TWXUAYFIFDRGMS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1CO)N.Cl

Origin of Product

United States

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